Undecanamide, N-butyl-11-iodo-N-methyl-
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Overview
Description
Undecanamide, N-butyl-11-iodo-N-methyl- is an organic compound with the molecular formula C16H32INO. It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Undecanamide, N-butyl-11-iodo-N-methyl- typically involves the reaction of an appropriate carboxylic acid derivative with an amine. One common method is the reaction of an acid chloride with N-butyl-N-methylamine in the presence of a base to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Undecanamide, N-butyl-11-iodo-N-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium iodide in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new compounds with different functional groups replacing the iodine atom.
Oxidation: Formation of oxidized derivatives, potentially including carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Scientific Research Applications
Undecanamide, N-butyl-11-iodo-N-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Undecanamide, N-butyl-11-iodo-N-methyl- involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. Additionally, the amide group can form hydrogen bonds, affecting the compound’s solubility and biological activity .
Comparison with Similar Compounds
Similar Compounds
N-butyl-11-iodo-N-methylundecanamide: A closely related compound with similar structural features.
ICI-164384: A 3-hydroxy steroid with a similar butyl (methyl)amino group, used as a steroidal antioestrogen.
Uniqueness
Its structure allows for specific interactions and reactivity that may not be observed in similar compounds without the iodine atom .
Properties
CAS No. |
199529-05-0 |
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Molecular Formula |
C16H32INO |
Molecular Weight |
381.34 g/mol |
IUPAC Name |
N-butyl-11-iodo-N-methylundecanamide |
InChI |
InChI=1S/C16H32INO/c1-3-4-15-18(2)16(19)13-11-9-7-5-6-8-10-12-14-17/h3-15H2,1-2H3 |
InChI Key |
QZVIPIUGPGKDDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)CCCCCCCCCCI |
Origin of Product |
United States |
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